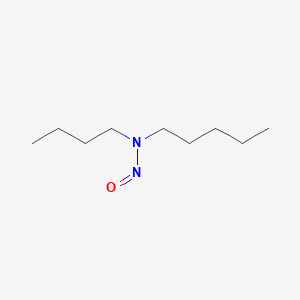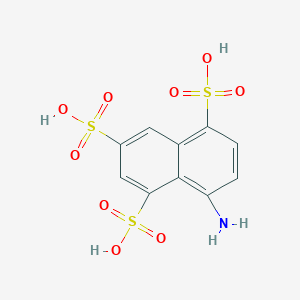
Bromazine
Descripción general
Descripción
Bromodiphenhidramina es una antihistamínico de etanolamina con propiedades antimicrobianas. Se utiliza principalmente para controlar las alergias cutáneas y es conocido por producir una sedación marcada en la mayoría de los pacientes . Este compuesto también es eficaz en el tratamiento de la tos irritante, las náuseas, los vómitos y el vértigo asociados con el mareo por movimiento .
Mecanismo De Acción
Bromodiphenhidramina ejerce sus efectos compitiendo con la histamina libre por la unión en los sitios de los receptores HA . Esto antagoniza los efectos de la histamina en los receptores HA en el tracto gastrointestinal, el útero, los grandes vasos sanguíneos y el músculo bronquial . La actividad anticolinérgica del compuesto, debido a su efecto antimuscarínico central, es responsable de sus propiedades sedantes y antieméticas .
Compuestos similares:
Difenhidramina: Un análogo de bromodiphenhidramina con una estructura similar pero sin la sustitución de bromo.
Carbinoxamina: Otro antihistamínico de etanolamina con propiedades farmacológicas similares.
Tripelennamina: Un antihistamínico de primera generación con una estructura química diferente pero usos terapéuticos similares.
Singularidad: Bromodiphenhidramina es única debido a su sustitución de bromo en uno de los anillos de fenilo, lo que mejora sus propiedades antihistamínicas y antimicrobianas en comparación con sus análogos .
Análisis Bioquímico
Biochemical Properties
Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors . This action alleviates the symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal (GI) smooth muscles . The high protein binding of this compound (96%) suggests that it may interact with various proteins and enzymes in the body .
Cellular Effects
The primary cellular effect of this compound is the alleviation of symptoms caused by endogenous histamine. This includes effects on bronchial, capillary, and gastrointestinal (GI) smooth muscles . By blocking histamine H1 receptors, this compound can influence cell signaling pathways related to these receptors.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on histamine H1 receptors . It competes with histamine for binding at these receptor sites, thereby inhibiting the physiological effects of histamine .
Metabolic Pathways
This compound is primarily metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in this process . This suggests that this compound may interact with various enzymes and cofactors involved in these metabolic pathways.
Transport and Distribution
This compound is administered orally and has high bioavailability , suggesting efficient absorption and distribution within the body
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de bromodiphenhidramina implica una reacción de Grignard entre bromuro de fenilmagnesio y p-bromobenzaldehído, lo que da como resultado p-bromobenzhidrol . Este intermedio luego se halogena con bromuro de acetilo en disolvente de benceno para formar p-bromo-benzhidrilbromuro . Finalmente, la eterificación con deanol completa la síntesis de bromodiphenhidramina .
Métodos de producción industrial: Los métodos de producción industrial para bromodiphenhidramina suelen seguir la misma ruta sintética que se describió anteriormente, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso implica múltiples pasos de purificación, incluida la recristalización y la cromatografía, para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Bromodiphenhidramina sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir bromodiphenhidramina en sus derivados de amina correspondientes.
Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden modificar los anillos aromáticos de bromodiphenhidramina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio de borohidruro se utilizan con frecuencia.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en presencia de un catalizador.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de bromodiphenhidramina, que pueden tener diferentes propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Bromodiphenhidramina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo en estudios de actividad antihistamínica y relaciones estructura-actividad.
Biología: La investigación sobre bromodiphenhidramina incluye sus efectos en las vías de señalización celular y su papel en la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Diphenhydramine: An analogue of bromodiphenhydramine with a similar structure but without the bromine substitution.
Carbinoxamine: Another ethanolamine antihistamine with similar pharmacological properties.
Tripelennamine: A first-generation antihistamine with a different chemical structure but similar therapeutic uses.
Uniqueness: Bromodiphenhydramine is unique due to its bromine substitution on one of the phenyl rings, which enhances its antihistamine and antimicrobial properties compared to its analogues .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIWXHYABYXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1808-12-4 (hydrochloride) | |
| Record name | Bromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022688 | |
| Record name | Bromodiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.45e-03 g/L | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |
| Record name | Bromodiphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118-23-0, 1808-12-4 | |
| Record name | Bromodiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodiphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromodiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)







